molecular formula C20H22ClN5O3 B2490531 3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-04-8

3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2490531
CAS RN: 887466-04-8
M. Wt: 415.88
InChI Key: ZGANFYMADSLIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

A series of purine derivatives have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors, indicating potential applications in the development of antidepressant and anxiolytic agents. These studies highlight the importance of specific substitutions on the purine nucleus for receptor affinity and selectivity, suggesting the potential for similar compounds to be designed with targeted biological activities (Zagórska et al., 2015).

Molecular Docking and SAR Studies

Structure-activity relationship (SAR) and molecular docking studies have provided insights into how different modifications on the purine core influence binding to various receptors. These findings are crucial for the design of new compounds with enhanced specificity and potency for targeted receptors, offering a pathway for the development of new therapeutic agents (Zagórska et al., 2009).

Synthesis and Chemical Properties

Research into the synthesis and properties of mesoionic purinone analogs and imidazo-s-triazine derivatives illustrates the chemical versatility of purine-based compounds. These studies explore the reactions and stabilities of various purine analogs, contributing to the understanding of their chemical behaviors and potential as building blocks in medicinal chemistry (Coburn & Taylor, 1982).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-13-11-25-16-17(22-19(25)24(13)9-6-10-29-3)23(2)20(28)26(18(16)27)12-14-7-4-5-8-15(14)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGANFYMADSLIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16614287

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